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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
expression and purification of recombinant hirudin, a potent thrombin inhibitor, using yeast-
based systems. The methodologies detailed below are tailored for both Pichia pastoris and
Saccharomyces cerevisiae, two of the most widely used yeast species for recombinant protein

production.

Introduction

Hirudin, a 65-amino acid polypeptide originally isolated from the salivary glands of the
medicinal leech Hirudo medicinalis, is a highly specific and potent inhibitor of thrombin. Its
anticoagulant properties make it a valuable therapeutic agent for the treatment and prevention
of thrombotic diseases. Recombinant DNA technology has enabled the large-scale production
of hirudin in various expression systems, with yeast offering several advantages, including
high expression levels, post-translational modifications, and the ability to secrete the protein,
which simplifies downstream processing.

This document outlines established methods for producing and purifying recombinant hirudin
in P. pastoris and S. cerevisiae, providing detailed experimental protocols, quantitative data
summaries, and visual workflows to guide researchers in this field.
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Yeast Expression Systems for Recombinant Hirudin

Both Pichia pastoris and Saccharomyces cerevisiae have been successfully employed for the
production of recombinant hirudin. The choice of expression system often depends on the
desired yield, post-translational modifications, and available resources.

Pichia pastoris is a methylotrophic yeast capable of utilizing methanol as its sole carbon
source. The expression of recombinant proteins in P. pastoris is often driven by the strong and
tightly regulated alcohol oxidase 1 (AOX1) promoter. This system can achieve very high cell
densities and, consequently, high product yields, with some studies reporting hirudin
expression levels of up to 1.5 g/L.[1]

Saccharomyces cerevisiae, or baker's yeast, is a well-characterized and widely used
eukaryotic expression host. Recombinant hirudin expression in S. cerevisiae is commonly
controlled by the galactose-inducible GAL10 promoter. The use of the a-mating factor pre-pro
signal sequence facilitates the secretion of hirudin into the culture medium, simplifying its
purification.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the expression and
purification of recombinant hirudin in yeast.

Table 1: Recombinant Hirudin Expression in Yeast

Expression

Yeast Species Host Strain Promoter Reference
Level

Pichia pastoris GS115 AOX1 15¢9/L [1]

Pichia pastoris GS115 AOX1 23.1 mg/L [4]

S. cerevisiae c13ABYS86 MF alpha 1 500 mg/L [5]

S. cerevisiae - GAL10 ~1 mg/L [3]

S. cerevisiae - GAL10 50 mg/L [6]

Table 2: Recombinant Hirudin Purification from Yeast
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. Purification . .
Yeast Species Purity Recovery Yield Reference
Method
o ] Two-step
Pichia pastoris >97% 63% [1]
chromatography
o Anion Exchange
S. cerevisiae > 98% 84%
& RP-HPLC
o Reverse-phase
S. cerevisiae > 95% - [2]

chromatography

Signaling Pathways and Experimental Workflows

To visually represent the molecular mechanisms and experimental procedures, the following

diagrams have been generated using the DOT language.

Signaling Pathways

Click to download full resolution via product page

Experimental Workflow

Click to download full resolution via product page

Experimental Protocols

The following are detailed protocols for the expression and purification of recombinant hirudin

in Pichia pastoris and Saccharomyces cerevisiae.
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Protocol 1: Expression of Recombinant Hirudin in Pichia
pastoris

This protocol describes the expression of hirudin using the pPIC9K vector in the GS115 host

strain, which involves integration of the expression cassette into the yeast genome and

subsequent induction with methanol.

Materials:

P. pastoris strain GS115

pPIC9K vector containing the hirudin gene

YPD Medium: 1% yeast extract, 2% peptone, 2% dextrose

BMGY Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate (pH 6.0),
1.34% YNB, 4 x 10~>% biotin, 1% glycerol

BMMY Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate (pH 6.0),
1.34% YNB, 4 x 10~>% biotin, 0.5% methanol

Methanol (100%)

Sterile water

Electroporator and cuvettes

Methodology:

Vector Linearization: Linearize the pPIC9K-hirudin plasmid with a suitable restriction
enzyme (e.g., Sall or Sacl) to promote integration into the P. pastoris genome.

Preparation of Competent Cells: a. Inoculate a single colony of P. pastoris GS115 into 50 mL
of YPD medium and grow overnight at 30°C with vigorous shaking (250-300 rpm). b. The
next day, dilute the overnight culture into 500 mL of YPD to an ODeoo of ~0.1 and grow to an
ODeoo of 1.3-1.5. c. Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C. d.
Wash the cell pellet twice with ice-cold sterile water. e. Resuspend the cells in 20 mL of ice-
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cold 1 M sorbitol. f. Centrifuge again and resuspend the pelletin 1 mL of ice-cold 1 M
sorbitol. The competent cells are now ready for transformation.

o Transformation (Electroporation): a. Mix 80 uL of competent cells with 5-10 g of linearized
pPIC9K-hirudin DNA. b. Transfer the mixture to an ice-cold 0.2 cm electroporation cuvette.
c. Pulse the cells at 1.5 kV, 25 pF, and 200 Q. d. Immediately add 1 mL of ice-cold 1 M
sorbitol to the cuvette. e. Spread the transformed cells on Minimal Dextrose (MD) plates and
incubate at 30°C for 2-4 days until colonies appear.

o Screening for High-Copy Integrants: a. Select His* transformants and screen for multicopy
integrants by plating on YPD plates containing increasing concentrations of G418 (e.g., 0.25-
4.0 mg/mL).

o Expression: a. Inoculate a single colony of a G418-resistant transformant into 25 mL of
BMGY medium in a 250 mL baffled flask. b. Grow at 30°C with shaking (250-300 rpm) for 16-
18 hours until the culture reaches an ODeoo 0f 2-6. c. Harvest the cells by centrifugation at
1,500-3,000 x g for 5 minutes. d. Resuspend the cell pellet in BMMY medium to an ODsoo of
1.0 to induce expression. e. Continue to grow the culture at 30°C with vigorous shaking. f.
Maintain induction by adding 100% methanol to a final concentration of 0.5% every 24 hours.
g. Collect samples at various time points (e.g., 24, 48, 72, 96 hours) to determine the optimal
induction time.

Protocol 2: Expression of Recombinant Hirudin in
Saccharomyces cerevisiae

This protocol details the expression of hirudin using a galactose-inducible expression system,
such as a vector containing the GAL10 promoter and the a-mating factor secretion signal.

Materials:
e S. cerevisiae host strain (e.g., a protease-deficient strain)

o Expression vector with GAL10 promoter and a-mating factor signal sequence fused to the
hirudin gene

e YPD Medium: 1% yeast extract, 2% peptone, 2% dextrose
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e Selective Medium (e.g., SC-Ura): Synthetic complete medium lacking uracil for plasmid
selection.

e YPG Medium: 1% yeast extract, 2% peptone, 2% galactose
» Sterile water

e Lithium Acetate (LiAc) solution (0.1 M)

o Polyethylene Glycol (PEG) 3350 (50% w/v)

» Single-stranded carrier DNA

Methodology:

o Preparation of Competent Cells (LIAC/PEG Method): a. Inoculate a single colony of S.
cerevisiae into 50 mL of YPD and grow overnight at 30°C. b. Dilute the culture to an ODsoo Of
~0.2 in 50 mL of fresh YPD and grow to an ODsoo of 0.5-0.8. c. Harvest the cells by
centrifugation at 3,000 x g for 5 minutes. d. Wash the cells with 30 mL of sterile water. e.
Resuspend the cells in 1 mL of 0.1 M LiAc and incubate for 15 minutes at room temperature.

o Transformation: a. In a microfuge tube, mix 100 uL of competent cells with 1-5 pg of plasmid
DNA and 50 ug of carrier DNA. b. Add 600 pL of 50% PEG 3350 and vortex gently. c.
Incubate at 30°C for 30 minutes. d. Heat shock at 42°C for 15-20 minutes. e. Pellet the cells
by centrifugation, remove the supernatant, and resuspend in 200 pL of sterile water. f. Plate
on selective media (e.g., SC-Ura) and incubate at 30°C for 2-3 days.

e Expression: a. Inoculate a single colony of a transformant into 5 mL of selective medium
containing 2% glucose and grow overnight at 30°C. b. The next day, dilute the preculture into
a larger volume of selective medium with 2% raffinose (a non-repressing sugar) and grow to
mid-log phase (ODsoo ~0.8-1.0). c. To induce expression, add galactose to a final
concentration of 2%. d. Continue to incubate at 30°C with shaking for 24-72 hours. e. Collect
the culture supernatant for purification of secreted hirudin.

Protocol 3: Purification of Secreted Recombinant
Hirudin
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This protocol describes a two-step chromatography procedure for purifying secreted hirudin
from the yeast culture supernatant.

Materials:

Yeast culture supernatant containing recombinant hirudin

e Anion Exchange Chromatography Column (e.g., DEAE-Sepharose or Q-Sepharose)

» Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18
column

» Binding Buffer (Anion Exchange): 20 mM Tris-HCI, pH 8.0

 Elution Buffer (Anion Exchange): 20 mM Tris-HCI, pH 8.0, 1 M NacCl

e Solvent A (RP-HPLC): 0.1% Trifluoroacetic acid (TFA) in water

e Solvent B (RP-HPLC): 0.1% TFA in acetonitrile

o Centrifugation and filtration equipment

Methodology:

» Clarification of Supernatant: a. Centrifuge the yeast culture at 5,000 x g for 15 minutes at
4°C to pellet the cells. b. Carefully collect the supernatant and filter it through a 0.45 pum filter
to remove any remaining cells and debris.

» Anion Exchange Chromatography: a. Equilibrate the anion exchange column with 5-10
column volumes of Binding Buffer. b. Load the clarified supernatant onto the column. c.
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.
d. Elute the bound hirudin using a linear gradient of 0-100% Elution Buffer (0-1 M NacCl)
over 10-20 column volumes. e. Collect fractions and analyze them for hirudin activity or by
SDS-PAGE. f. Pool the fractions containing hirudin.

» Reverse-Phase HPLC: a. Equilibrate the C18 RP-HPLC column with 95% Solvent A and 5%
Solvent B. b. Inject the pooled fractions from the anion exchange step onto the column. c.
Elute the hirudin using a linear gradient of acetonitrile (Solvent B), for example, from 5% to
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60% Solvent B over 30-60 minutes. d. Monitor the elution profile at 214 nm and 280 nm. e.
Collect the peak corresponding to hirudin.

o Buffer Exchange and Concentration: a. If necessary, exchange the buffer of the purified
hirudin solution and concentrate it using ultrafiltration.

Protocol 4: Purification of His-tagged Recombinant
Hirudin
This protocol is for the purification of hirudin that has been engineered to include a

polyhistidine tag (His-tag), typically at the N- or C-terminus.

Materials:

Yeast culture supernatant or cell lysate containing His-tagged hirudin

Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column

Lysis Buffer (for intracellular expression): 50 mM NaHzPOa4, 300 mM NaCl, 10 mM imidazole,
pH 8.0

Wash Buffer: 50 mM NaH2POa4, 300 mM NacCl, 20 mM imidazole, pH 8.0

Elution Buffer: 50 mM NaH2POa4, 300 mM NaCl, 250 mM imidazole, pH 8.0

Methodology:

o Sample Preparation: a. For secreted hirudin, clarify the supernatant as described in
Protocol 3. b. For intracellular hirudin, harvest the cells and resuspend them in Lysis Buffer.
Lyse the cells using methods such as glass bead vortexing or a French press. Clarify the
lysate by centrifugation at 10,000 x g for 30 minutes at 4°C.

 Affinity Chromatography: a. Equilibrate the Ni-NTA column with 5-10 column volumes of
Lysis Buffer. b. Load the clarified supernatant or lysate onto the column. c. Wash the column
with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. d.
Elute the His-tagged hirudin with 5-10 column volumes of Elution Buffer. e. Collect the
eluate in fractions.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b6596282?utm_src=pdf-body
https://www.benchchem.com/product/b6596282?utm_src=pdf-body
https://www.benchchem.com/product/b6596282?utm_src=pdf-body
https://www.benchchem.com/product/b6596282?utm_src=pdf-body
https://www.benchchem.com/product/b6596282?utm_src=pdf-body
https://www.benchchem.com/product/b6596282?utm_src=pdf-body
https://www.benchchem.com/product/b6596282?utm_src=pdf-body
https://www.benchchem.com/product/b6596282?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6596282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Analysis and Further Purification: a. Analyze the fractions by SDS-PAGE to assess purity. b.
If further purification is required, the eluate can be subjected to a second chromatography
step, such as size-exclusion or ion-exchange chromatography, after buffer exchange.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the
successful expression and purification of recombinant hirudin in yeast. Both Pichia pastoris
and Saccharomyces cerevisiae are robust and efficient systems for producing this
therapeutically important protein. The choice of the specific host, vector, and purification
strategy should be tailored to the specific research or production goals. By following these
detailed methodologies, researchers can achieve high yields of pure, biologically active
recombinant hirudin for a variety of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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